Technical Guide: N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6)
Technical Guide: N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6)
Identification, Formation Mechanisms, and Analytical Control Strategies[1]
Executive Summary
N-Ethoxycarbonyl Dabigatran Ethyl Ester (CAS 1416446-40-6) is a critical process-related impurity and structural analog of the anticoagulant prodrug Dabigatran Etexilate .[1][2][3] Chemically defined as Ethyl 3-(2-(((4-(N-(ethoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, this compound arises primarily during the acylation step of the active pharmaceutical ingredient (API) synthesis.
For drug development professionals, this impurity represents a "Critical Quality Attribute" (CQA) challenge due to its physicochemical similarity to the API, necessitating high-resolution separation techniques. This guide details the structural characterization, mechanistic formation pathways, and validated protocols for the synthesis and control of this specific impurity.
Chemical Profile & Structural Analysis[5][6][7][8]
The core structural difference between the API (Dabigatran Etexilate) and this impurity lies in the carbamate moiety capping the benzamidine group. While the API utilizes a lipophilic n-hexyloxycarbonyl group to facilitate oral bioavailability, the impurity possesses a shorter ethoxycarbonyl chain.
| Feature | Dabigatran Etexilate (API) | N-Ethoxycarbonyl Impurity |
| CAS Number | 211915-06-9 (Mesylate) | 1416446-40-6 |
| Molecular Formula | C34H41N7O5 | C30H33N7O5 |
| Molecular Weight | 627.75 g/mol | 571.63 g/mol |
| Key Moiety | Hexyl Carbamate (C6) | Ethyl Carbamate (C2) |
| Retention Time (RP-HPLC) | Late eluting (High Lipophilicity) | Earlier eluting (Lower Lipophilicity) |
| Origin | Target Synthesis | Reagent Impurity / Side Reaction |
Structural Insight: The reduction in the alkyl chain length from hexyl (C6) to ethyl (C2) significantly alters the molecule's lipophilicity (LogP), affecting its retention behavior in Reverse Phase Chromatography (RPC) and potentially its hydrolysis kinetics by esterases in vivo.
Mechanistic Formation Pathways
Understanding the causality of impurity formation is essential for process control. Two primary pathways have been identified, with Pathway A being the dominant source in industrial settings.
Pathway A: Reagent Contamination (Competitive Acylation)
The synthesis of Dabigatran Etexilate typically involves the reaction of the Amidine Intermediate with n-Hexyl Chloroformate .
-
Root Cause: Commercial supplies of n-Hexyl Chloroformate may contain trace amounts of Ethyl Chloroformate (often used in the synthesis of chloroformates or present as a breakdown product).
-
Mechanism: The highly reactive Ethyl Chloroformate competes with the Hexyl analog for the amidine nitrogen. Due to lower steric hindrance, Ethyl Chloroformate reacts rapidly, forming the N-Ethoxycarbonyl impurity even at low concentrations.
Pathway B: Solvent-Mediated Transesterification
-
Context: If the acylation reaction or subsequent workup is performed in Ethanol .
-
Mechanism: Under basic conditions (used to scavenge HCl), the ethoxide ion can theoretically attack the carbonyl of the hexyloxycarbamate, leading to an exchange of the alkoxy group (Transesterification). However, this is kinetically slower than Pathway A.
Visualization: Synthesis & Impurity Formation Logic
Figure 1: Competitive acylation pathway showing the origin of CAS 1416446-40-6 during API synthesis.
Synthesis of Reference Standard
To validate analytical methods, a pure reference standard of the impurity is required. The following protocol describes the intentional synthesis of CAS 1416446-40-6.
Protocol: Targeted Synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester
-
Reagents:
-
Precursor: Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Amidine Intermediate).
-
Acylating Agent: Ethyl Chloroformate (1.2 equivalents).
-
Base: Potassium Carbonate (
) or Triethylamine. -
Solvent: Acetone/Water (7:3 v/v) or Dichloromethane (DCM).
-
-
Procedure:
-
Step 1: Dissolve 5.0 g of the Amidine Intermediate in 50 mL of Acetone/Water mixture.
-
Step 2: Cool the solution to 0–5°C to minimize degradation.
-
Step 3: Add Potassium Carbonate (2.5 eq) dissolved in water.
-
Step 4: Dropwise add Ethyl Chloroformate (1.2 eq) over 30 minutes. Note: Exothermic reaction.
-
Step 5: Stir at 20°C for 2 hours. Monitor by TLC or HPLC until the intermediate is consumed (<1%).
-
Step 6 (Workup): Evaporate acetone. Extract aqueous residue with Ethyl Acetate. Wash with brine, dry over
, and concentrate. -
Step 7 (Purification): Recrystallize from Ethanol/Ethyl Acetate or purify via Flash Chromatography (Eluent: DCM/Methanol 95:5) to achieve >98% purity.
-
-
Characterization:
-
Mass Spectrometry (ESI+): Expected [M+H]+ = 572.2.
-
1H NMR: Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) corresponding to the carbamate tail, distinct from the hexyl signals of the API.
-
Analytical Strategy: Detection & Control
Due to the structural similarity, standard HPLC methods must be optimized to resolve the N-Ethoxycarbonyl impurity from the API and other carbamate analogs (e.g., Methyl or Butyl analogs).
Recommended HPLC Method (Gradient)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Buffer) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm (primary) and 254 nm |
| Gradient | 0-5 min: 20% B; 5-25 min: Linear to 80% B; 25-30 min: Hold 80% B |
| Elution Order | 1. Amidine Intermediate -> 2. N-Ethoxy Impurity -> 3. Dabigatran Etexilate (API) |
Causality in Method Design:
-
Gradient Slope: A shallow gradient (20% to 80% over 20 min) is crucial. The N-Ethoxy impurity is less lipophilic than the API (Hexyl) and will elute earlier. Fast gradients may cause co-elution.
-
pH Control: Acidic pH (0.1% Formic Acid) suppresses the ionization of the benzimidazole and pyridine nitrogens, sharpening the peak shape and improving resolution.
Analytical Decision Tree
Figure 2: Analytical workflow for the identification and quantification of N-Ethoxycarbonyl Dabigatran Ethyl Ester.
Control & Mitigation Strategies
To maintain this impurity below the ICH Q3A qualification threshold (typically <0.15%), the following control measures are recommended:
-
Raw Material Control (Critical):
-
Establish a strict specification for n-Hexyl Chloroformate .
-
GC Purity Test: Require vendor COA to explicitly test for and limit Ethyl Chloroformate content to < 0.5%.
-
-
Process Parameters:
-
Avoid using Ethanol as a solvent during the acylation step to eliminate the risk of transesterification. Preferred solvents are Acetone, THF, or DCM.
-
Maintain low temperatures (0–10°C) during acylation to maximize kinetic selectivity for the hexyl chloroformate.
-
References
-
Bernardi, C. et al. "Process for the preparation of dabigatran etexilate and intermediates thereof." World Intellectual Property Organization, WO2014041559A2, 2014.
-
Simson Pharma. "N-Ethoxycarbonyl Dabigatran Ethyl Ester - Product Specification and CAS Verification." Simson Pharma Limited, 2024.
-
Parepally, S. et al. "An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities." Der Pharma Chemica, 2017, 9(12):1-8.
-
ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.
-
Chemicea. "N-Ethoxycarbonyl Dabigatran Ethyl Ester Structure and CAS 1416446-40-6 Data."[1][3][4] Chemicea Pharmaceuticals, 2024.
Sources
- 1. :: N-Ethoxycarbonyl Dabigatran Ethyl Ester | CAS No: 1416446-40-6 | SVAK Life Sciences:: [svaklifesciences.com]
- 2. chemicea.com [chemicea.com]
- 3. :: N-Ethoxycarbonyl Dabigatran Ethyl Ester | CAS No: 1416446-40-6 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
